molecular formula C18H16N2O2 B4079910 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B4079910
M. Wt: 292.3 g/mol
InChI Key: BBOQEOHSZQWRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as EBIO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EBIO is a synthetic compound that belongs to the family of indole derivatives. It has been shown to have a wide range of biochemical and physiological effects, making it a promising molecule for research.

Mechanism of Action

The mechanism of action of 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one involves the activation of potassium channels, which leads to the hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of calcium channels and a decrease in intracellular calcium levels. The modulation of intracellular calcium signaling by 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have a wide range of physiological effects.
Biochemical and Physiological Effects:
1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been shown to have cardioprotective effects and to improve vascular function. These effects make 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one a promising molecule for research in various fields.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its stability and solubility in water. This makes it easy to prepare and use in experiments. However, one of the limitations of using 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its relatively high cost compared to other compounds that have similar activities.

Future Directions

There are many future directions for research on 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of research is the development of new synthetic methods for the production of 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one and related compounds. Another area of research is the investigation of the potential therapeutic applications of 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in various diseases, such as neurodegenerative diseases, cardiovascular disease, and cancer. Additionally, the development of new analogs of 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one with improved activities and pharmacokinetic properties is an area of interest for future research.
Conclusion:
In conclusion, 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a promising molecule for research in various fields due to its wide range of biological activities. Its mechanism of action involves the activation of potassium channels, which leads to the inhibition of calcium channels and the modulation of intracellular calcium signaling. 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have neuroprotective, anti-inflammatory, anti-cancer, and cardioprotective effects. While there are some limitations to using 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments, its potential therapeutic applications and the development of new analogs make it an area of interest for future research.

Scientific Research Applications

1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential applications in various fields of research. It has been shown to have a wide range of biological activities, including the activation of potassium channels, the inhibition of calcium channels, and the modulation of intracellular calcium signaling. These activities make 1'-ethyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one a promising molecule for research in the fields of neuroscience, cardiovascular disease, and cancer.

properties

IUPAC Name

1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-20-16-10-6-4-8-13(16)18(22,17(20)21)14-11-19-15-9-5-3-7-12(14)15/h3-11,19,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOQEOHSZQWRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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